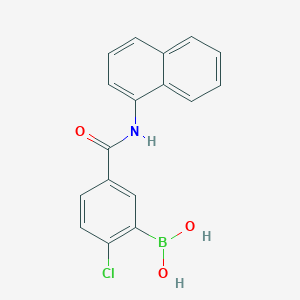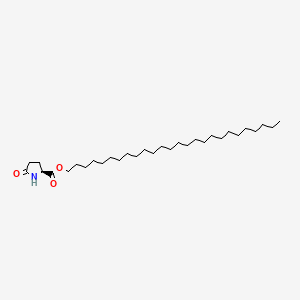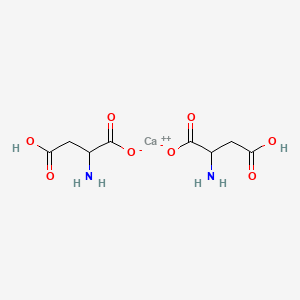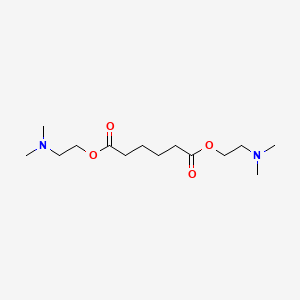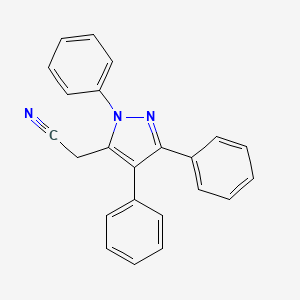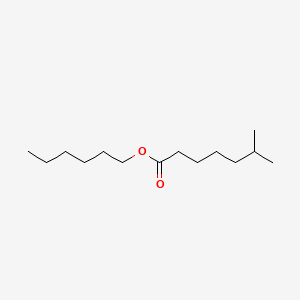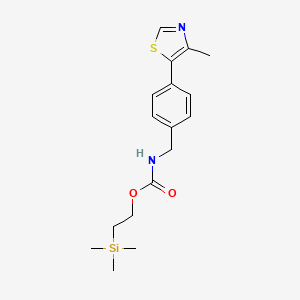
2-(Trimethylsilyl)ethyl 4-(4-methylthiazol-5-yl)benzylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Trimethylsilyl)ethyl 4-(4-methylthiazol-5-yl)benzylcarbamate is a compound that features a thiazole ring, which is a five-membered heterocyclic compound containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Trimethylsilyl)ethyl 4-(4-methylthiazol-5-yl)benzylcarbamate can be achieved through a multi-step process. One common method involves the reaction of 4-(4-methylthiazol-5-yl)benzylamine with 2-(trimethylsilyl)ethyl chloroformate under basic conditions to form the desired carbamate . The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the carbamate linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Trimethylsilyl)ethyl 4-(4-methylthiazol-5-yl)benzylcarbamate undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbamate group, converting it to the corresponding amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring and the benzyl group.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are employed.
Substitution: Halogenating agents, alkylating agents, and nucleophiles like amines or thiols are used under various conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiazole and benzyl derivatives.
Applications De Recherche Scientifique
2-(Trimethylsilyl)ethyl 4-(4-methylthiazol-5-yl)benzylcarbamate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating infections and cancer.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 2-(Trimethylsilyl)ethyl 4-(4-methylthiazol-5-yl)benzylcarbamate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and proteins, inhibiting their activity. This interaction can disrupt cellular processes, leading to antimicrobial or anticancer effects. The compound may also modulate signaling pathways, such as the NF-κB pathway, to exert its biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(4-Methylthiazol-5-yl)ethylamine
- 2-(4-Methylthiazol-5-yl)ethyl decanoate
- 2-(4-Methylthiazol-5-yl)ethyl butyrate
Uniqueness
2-(Trimethylsilyl)ethyl 4-(4-methylthiazol-5-yl)benzylcarbamate is unique due to the presence of the trimethylsilyl group, which can enhance its stability and lipophilicity. This modification can improve its bioavailability and effectiveness compared to other similar compounds .
Propriétés
Formule moléculaire |
C17H24N2O2SSi |
|---|---|
Poids moléculaire |
348.5 g/mol |
Nom IUPAC |
2-trimethylsilylethyl N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]carbamate |
InChI |
InChI=1S/C17H24N2O2SSi/c1-13-16(22-12-19-13)15-7-5-14(6-8-15)11-18-17(20)21-9-10-23(2,3)4/h5-8,12H,9-11H2,1-4H3,(H,18,20) |
Clé InChI |
DWCWQJMRQDTWRV-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)OCC[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


